molecular formula C13H23NO6 B1278828 Boc-asu-OH CAS No. 66713-87-9

Boc-asu-OH

Cat. No. B1278828
CAS RN: 66713-87-9
M. Wt: 289.32 g/mol
InChI Key: WZVLJRPOVUCTFZ-VIFPVBQESA-N
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Description

Boc-asu-OH, or tert-butoxycarbonyl-Ala-Ser-ine-OH, is an amino acid derivative used in the synthesis of peptides and small organic molecules. It has a molecular formula of C13H23NO6 and a molecular weight of 289.32 g/mol .


Synthesis Analysis

The synthesis of Boc-asu-OH involves the preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc protection of amines is reported to be efficient and practical, allowing the protection of various aryl and aliphatic amines .


Physical And Chemical Properties Analysis

Boc-asu-OH has a molecular weight of 289.32 and an exact mass of 289.15300 . It has a density of 1.180±0.06 g/cm3 (Predicted) and a melting point of 118 °C . It should be stored at 0-5°C .

Scientific Research Applications

BOC Protection of Amines

Boc-asu-OH is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is carried out in catalyst and solvent-free media under mild reaction conditions . The products of this process are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Green Chemistry

The BOC protection of amines using Boc-asu-OH is considered a green and eco-friendly route . This process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . This makes it a valuable tool in the field of green chemistry, which aims to reduce the environmental impact of chemical processes .

Synthesis of Nitrogen-Containing Carbamate

Boc-asu-OH is used in the synthesis of nitrogen-containing carbamate or BOC amine compounds . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Deprotection of N-BOC

Boc-asu-OH is also used in the deprotection of N-BOC . This process is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-BOC derivatives in excellent yields .

Pharmaceutical Synthesis

The BOC protection and deprotection processes involving Boc-asu-OH are important in the synthesis of pharmaceuticals . The nitrogen-containing carbamate or BOC amine compounds, which are synthesized using Boc-asu-OH, are frequently found in pharmaceutical and biologically active molecules .

Sustainable Chemistry

The use of Boc-asu-OH in the BOC protection of amines and the deprotection of N-BOC aligns with the principles of sustainable chemistry . These processes eliminate the usage of solvents and catalysts, reduce the need for purification steps, and are carried out under mild reaction conditions . This makes Boc-asu-OH a valuable tool in sustainable chemistry, which aims to minimize the environmental impact of chemical processes .

Mechanism of Action

Target of Action

Boc-asu-OH, also known as tert-butyloxycarbonyl-aspartic acid, is primarily used in the field of organic synthesis as a protecting group for amines . The primary targets of Boc-asu-OH are the amine groups present in various biochemical entities, such as amino acids and peptides . The role of Boc-asu-OH is to protect these amine groups during chemical reactions, preventing them from unwanted side reactions .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group shields the amine, allowing other parts of the molecule to undergo reactions without affecting the amine group . The Boc group can be removed later when the amine functionality is needed, typically by using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of Boc-asu-OH in biochemical pathways primarily involves the protection and deprotection of amines. This is particularly important in the synthesis of complex molecules where selective reactions are required . The Boc group allows for the selective reaction of other functional groups in a molecule while keeping the amine group intact. Once the desired reactions are complete, the Boc group can be removed to restore the amine functionality .

Pharmacokinetics: ADME Properties

The properties of boc-asu-oh would be expected to be influenced by its structure and the nature of the boc group .

Result of Action

The primary result of the action of Boc-asu-OH is the protection of amine groups in biochemical entities, allowing for selective reactions to occur elsewhere in the molecule . This can be crucial in the synthesis of complex molecules, including many pharmaceuticals. The removal of the Boc group then allows the amine functionality to participate in subsequent reactions or to exert its biological activity .

Action Environment

The action of Boc-asu-OH can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the stability of Boc-asu-OH can be affected by temperature and the presence of certain chemicals . Understanding these factors is crucial for optimizing the use of Boc-asu-OH in chemical synthesis.

Safety and Hazards

Boc-asu-OH should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, dust formation should be avoided, and the area should be ventilated . The chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJRPOVUCTFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452294
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asu-OH

CAS RN

66713-87-9
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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